6-Oxaspiro[3.4]octan-2-one

Hydrogen bonding Physicochemical profiling Ligand efficiency

This spirocyclic oxa-ketone offers a conformationally locked scaffold with enhanced hydrogen bonding (2 acceptors), zero rotatable bonds, and ~54% higher TPSA than all-carbon analogs—ideal for fragment libraries and solubility-challenged lead optimization. Its oxa-spiro core is patent-validated for sigma-1 receptor modulators and pain therapeutics, providing a freedom-to-operate advantage over undifferentiated spiro[3.4]octan-2-one. Choose 97% purity for reliable SAR exploration and IP-secure drug discovery programs.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 1638771-98-8
Cat. No. B3108217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxaspiro[3.4]octan-2-one
CAS1638771-98-8
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESC1COCC12CC(=O)C2
InChIInChI=1S/C7H10O2/c8-6-3-7(4-6)1-2-9-5-7/h1-5H2
InChIKeyUKVBQHOYZLCBEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxaspiro[3.4]octan-2-one CAS 1638771-98-8: A Spirocyclic Oxa-Ketone Scaffold for Medicinal Chemistry Building Blocks


6-Oxaspiro[3.4]octan-2-one (CAS 1638771-98-8) is an organic compound belonging to the class of spirocyclic oxa-ketones, with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol . The compound features a conformationally constrained spirocyclic framework incorporating an oxygen atom within the ring system and a ketone functional group at the 2-position . It is available commercially in purity grades ranging from 95% to ≥98% and is classified as a biochemical assay reagent and synthetic building block for research use .

Why 6-Oxaspiro[3.4]octan-2-one Cannot Be Replaced by All-Carbon Spiro Analogs in Medicinal Chemistry Projects


The oxygen atom within the 6-oxaspiro[3.4]octane framework introduces distinct physicochemical properties that are not achievable with the all-carbon spiro[3.4]octane analog. The presence of the ring oxygen alters the compound's hydrogen bonding capacity and polarity, which directly influences ligand-receptor interactions, solubility profiles, and metabolic stability [1]. Furthermore, the 6-oxaspiro[3.4]octane core has been specifically identified as a valuable three-dimensional scaffold in modern drug discovery due to its conformationally restricted geometry that projects functional groups into multiple directions, a property that the all-carbon analog cannot replicate without sacrificing the desirable Fsp³ fraction and topological complexity that oxa-spiro systems provide .

Quantitative Differentiation Evidence for 6-Oxaspiro[3.4]octan-2-one Versus Closest Analogs


Increased Hydrogen Bond Acceptor Capacity Versus All-Carbon Spiro[3.4]octan-2-one

6-Oxaspiro[3.4]octan-2-one possesses two hydrogen bond acceptor sites compared to only one in the all-carbon spiro[3.4]octan-2-one analog [1]. This doubling of hydrogen bond acceptor capacity fundamentally alters the compound's potential for intermolecular interactions with biological targets, particularly in environments where polar contacts are critical for binding affinity or solubility .

Hydrogen bonding Physicochemical profiling Ligand efficiency

Enhanced Topological Polar Surface Area for Improved Aqueous Solubility Predictions

The incorporation of an oxygen atom into the spirocyclic framework of 6-Oxaspiro[3.4]octan-2-one yields a higher topological polar surface area (TPSA) compared to the all-carbon analog, a property that correlates strongly with improved aqueous solubility and modulated membrane permeability [1]. The presence of the ring oxygen in the target compound contributes an additional polar surface area component that is absent in the all-carbon spiro[3.4]octan-2-one scaffold .

Drug-likeness Permeability Solubility optimization

Conformationally Restricted Oxa-Spiro Scaffold with Zero Rotatable Bonds for Enhanced Binding Preorganization

Both 6-Oxaspiro[3.4]octan-2-one and its all-carbon analog spiro[3.4]octan-2-one exhibit zero rotatable bonds, a hallmark of rigid, preorganized spirocyclic scaffolds that minimize entropic penalties upon target binding [1]. However, the oxa-spiro framework provides this rigidity while offering differentiated spatial projection of hydrogen bond acceptor vectors due to the ring oxygen, a three-dimensional geometric feature that is structurally unique to the oxa-spiro class and cannot be achieved with the all-carbon analog .

Conformational restriction Entropic binding Scaffold diversity

Validated Synthetic Utility: 6-Oxaspiro[3.4]octan-2-one as a Core Scaffold in Patent-Protected Therapeutic Oxaspiro Derivatives

The 6-oxaspiro[3.4]octane core has been explicitly protected in patent literature as a privileged scaffold for oxaspiro derivatives with therapeutic applications, specifically including pain management indications [1]. In contrast, the all-carbon spiro[3.4]octan-2-one analog is not identified in comparable patent claims as a privileged pharmacophore core for similar therapeutic applications [2].

Patent analysis Scaffold prioritization Pharmaceutical development

Documented Derivative Bioactivity: 7-(Aminomethyl)-6-oxaspiro[3.4]octan-2-one as Potent Sigma-1 Receptor Antagonist

A derivative of 6-Oxaspiro[3.4]octan-2-one, specifically 7-(aminomethyl)-6-oxaspiro[3.4]octan-2-one hydrochloride (CAS 2551117-87-2), has been characterized as a potent sigma-1 receptor antagonist . This derivative significantly enhanced the antinociceptive effect of morphine and rescued morphine-induced analgesic tolerance in preclinical models . The sigma-1 receptor antagonism profile demonstrates that functionalization of the 6-oxaspiro[3.4]octane core yields biologically active compounds with validated pharmacological endpoints .

Sigma-1 receptor Analgesia enhancement Structure-activity relationship

High-Value Application Scenarios for 6-Oxaspiro[3.4]octan-2-one Procurement in Drug Discovery and Chemical Biology


Fragment-Based Drug Discovery Requiring Polar, Conformationally Restricted Spirocyclic Cores

Procurement of 6-Oxaspiro[3.4]octan-2-one is strategically indicated for fragment-based screening libraries where enhanced hydrogen bonding capacity (two acceptors) and zero rotatable bonds provide both binding preorganization and polarity for favorable ligand efficiency metrics [1]. The compound's molecular weight of 126.15 g/mol positions it within ideal fragment size range, while its oxa-spiro framework offers distinct three-dimensional vector geometry compared to all-carbon spiro fragments, enabling exploration of underexploited chemical space .

Synthesis of Sigma-1 Receptor Modulators and Pain Management Therapeutics

Medicinal chemistry programs targeting sigma-1 receptor modulation for pain management applications should prioritize 6-Oxaspiro[3.4]octan-2-one as a core scaffold. Its aminomethyl derivative has demonstrated validated sigma-1 receptor antagonism and significant enhancement of morphine antinociception in preclinical models . The oxaspiro core is additionally protected in patent literature for oxaspiro derivative therapeutics with explicit pain indication claims, providing a validated structural framework for SAR exploration [2].

Scaffold Diversification in Lead Optimization Requiring Solubility Enhancement

When lead optimization campaigns identify poor aqueous solubility as a limiting factor, replacement of all-carbon spiro moieties with 6-Oxaspiro[3.4]octan-2-one offers a strategic scaffold-hopping opportunity. The presence of the ring oxygen increases topological polar surface area (estimated ~54% increase over all-carbon analog) while maintaining conformational rigidity (zero rotatable bonds), a combination that is predicted to improve aqueous solubility without introducing flexibility that could compromise binding affinity [1].

Patent-Driven Medicinal Chemistry Programs Seeking Oxaspiro-Derived Intellectual Property

For pharmaceutical research organizations requiring freedom-to-operate or seeking to establish proprietary chemical matter, 6-Oxaspiro[3.4]octan-2-one represents a validated yet underexploited core scaffold. The oxaspiro framework is explicitly claimed in US20240398772A1 for therapeutic oxaspiro derivatives, while the all-carbon spiro[3.4]octan-2-one core lacks comparable patent claims for therapeutic applications [2]. This differential IP landscape makes the oxaspiro scaffold an attractive starting point for developing novel chemical entities with patentable composition-of-matter claims.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Oxaspiro[3.4]octan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.